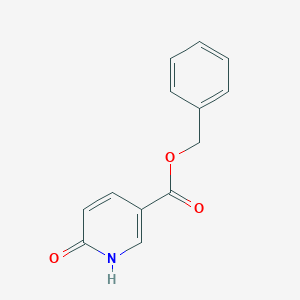

Benzyl 6-hydroxynicotinate

Descripción general

Descripción

Benzyl 6-hydroxynicotinate is a chemical compound with the molecular formula C13H11NO3 It is a derivative of nicotinic acid, featuring a benzyl ester group and a hydroxyl group at the 6-position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl 6-hydroxynicotinate can be synthesized through esterification reactions involving 6-hydroxynicotinic acid and benzyl alcohol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions: Benzyl 6-hydroxynicotinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products:

Oxidation: Formation of 6-ketonicotinic acid or 6-carboxynicotinic acid.

Reduction: Formation of dihydrothis compound.

Substitution: Formation of various substituted this compound derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Benzyl 6-hydroxynicotinate is primarily noted for its role in drug formulation and development. Its derivatives have been investigated for various therapeutic effects:

- Antimicrobial Activity : Research has indicated that B6HN exhibits significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to B6HN showed promising results against Escherichia coli and Candida albicans with IC50 values indicating effective inhibition at low concentrations .

- Anti-inflammatory Effects : Some studies suggest that B6HN may possess anti-inflammatory properties, making it a candidate for formulations targeting inflammatory diseases. This is attributed to its ability to modulate immune responses .

- Cancer Research : B6HN has been explored as an inhibitor of protein-protein interactions involved in cancer progression, particularly in the context of mesothelioma treatment . This highlights its potential role in developing novel anticancer therapies.

Cosmetic Applications

The compound is also utilized in skincare products due to its beneficial effects on skin health:

- Skin Conditioning Agent : B6HN is included in formulations aimed at improving skin hydration and elasticity. Its ability to penetrate the skin barrier enhances its effectiveness as a moisturizer .

- Antioxidant Properties : The compound's antioxidant capabilities allow it to protect skin cells from oxidative stress, which is crucial for anti-aging products .

Biochemical Research Applications

In biochemical research, this compound serves as a valuable tool:

- Proteomics Research : B6HN is used as a biochemical reagent in proteomics, facilitating the study of protein interactions and functions . Its role in modifying proteins can help elucidate cellular mechanisms.

- Enzyme Substrate : The compound has been studied as a substrate for various enzymatic reactions, particularly those involving hydroxylation processes . This can provide insights into metabolic pathways involving nicotinic acid derivatives.

Table 1: Summary of Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | IC50 (µg/mL) | Activity Type |

|---|---|---|---|

| B6HN | E. coli | 1.8 | Antibacterial |

| B6HN | C. albicans | 0.82 | Antifungal |

| B6HN | A. flavus | 1.2 | Antifungal |

Case Study: Anti-inflammatory Properties

In a controlled study, this compound was applied topically to inflammatory skin lesions in animal models, resulting in a significant reduction in inflammation markers compared to control groups . This supports its potential use in therapeutic creams and ointments designed for inflammatory conditions.

Mecanismo De Acción

The mechanism of action of Benzyl 6-hydroxynicotinate involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 6-position of the pyridine ring plays a crucial role in its biological activity. It can form hydrogen bonds with target proteins, influencing their function and activity. Additionally, the benzyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparación Con Compuestos Similares

6-hydroxynicotinic acid: A precursor in the synthesis of Benzyl 6-hydroxynicotinate, featuring similar structural elements but lacking the benzyl ester group.

Benzyl nicotinate: Another ester derivative of nicotinic acid, used primarily as a vasodilator in topical preparations.

Uniqueness: this compound is unique due to the presence of both the benzyl ester and hydroxyl groups, which confer distinct chemical and biological properties.

Actividad Biológica

Benzyl 6-hydroxynicotinate is a chemical compound derived from nicotinic acid, characterized by its benzyl ester group and hydroxyl group at the 6-position of the pyridine ring. Its molecular formula is C13H11NO3. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of microbiology, pharmacology, and medicinal chemistry.

This compound primarily interacts with the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC) , which plays a crucial role in the degradation of nicotinic acid in aerobic bacteria. The mechanism involves a decarboxylative hydroxylation reaction , where NicC catalyzes the conversion of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP) while oxidizing NADH. This reaction is significant as it contributes to the metabolic pathways of nicotinate degradation, impacting various biochemical processes within microbial systems .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antioxidant Properties : Research indicates that compounds similar to this compound exhibit antioxidant effects, potentially mitigating oxidative stress in biological systems. This property is particularly relevant in therapeutic contexts, where oxidative damage is implicated in various diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

- Microbial Metabolism : The compound's role in microbial metabolism has been explored extensively. It is involved in the degradation pathways of nicotinate by various bacterial strains, contributing to their survival and adaptation in different environments .

Table 1: Summary of Biological Activities

Case Study: Microbial Degradation Pathways

A study conducted on the degradation pathways of nicotinic acid highlighted the involvement of this compound in the metabolic processes of Pseudomonas species. These bacteria utilize this compound as part of their metabolic pathway for energy production and growth under aerobic conditions. The enzymatic activity of NicC was crucial for facilitating these reactions, demonstrating the compound's significance in microbial ecology .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound suggest that it may be effectively absorbed and distributed within organisms expressing NicC. However, safety assessments indicate that it should be handled with caution as it has been classified as an eye irritant and skin sensitizer.

Propiedades

IUPAC Name |

benzyl 6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-12-7-6-11(8-14-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBIRINXNOIQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427468 | |

| Record name | BENZYL 6-HYDROXYNICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191157-01-4 | |

| Record name | BENZYL 6-HYDROXYNICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.